![molecular formula C10H18N2O3 B069474 2-[[(1S,2S,5R)-2-ethoxy-5-methoxycyclopent-3-en-1-yl]amino]acetamide CAS No. 179922-90-8](/img/structure/B69474.png)
2-[[(1S,2S,5R)-2-ethoxy-5-methoxycyclopent-3-en-1-yl]amino]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[[(1S,2S,5R)-2-ethoxy-5-methoxycyclopent-3-en-1-yl]amino]acetamide, also known as EMCA, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. In
Mécanisme D'action
The mechanism of action of 2-[[(1S,2S,5R)-2-ethoxy-5-methoxycyclopent-3-en-1-yl]amino]acetamide is not fully understood, but it is believed to involve the modulation of various signaling pathways in the body. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. By inhibiting COX-2, this compound may reduce inflammation and pain. This compound has also been shown to interact with various receptors in the body, including the cannabinoid receptor CB1 and the serotonin receptor 5-HT2A, which may contribute to its pharmacological effects.
Biochemical and Physiological Effects:
This compound has been shown to exhibit anti-inflammatory, analgesic, and anxiolytic properties in various animal models. In one study, this compound was found to reduce inflammation and pain in a mouse model of carrageenan-induced paw edema. In another study, this compound was found to reduce anxiety-like behavior in a mouse model of elevated plus maze. These findings suggest that this compound may have potential therapeutic applications in the treatment of inflammatory disorders, pain, and anxiety.
Avantages Et Limitations Des Expériences En Laboratoire
2-[[(1S,2S,5R)-2-ethoxy-5-methoxycyclopent-3-en-1-yl]amino]acetamide has several advantages for lab experiments, including its high purity and availability, as well as its potential for use as a scaffold for the development of new compounds. However, this compound also has some limitations, such as its limited solubility in water and its potential for degradation over time. These limitations may need to be addressed in future studies to fully explore the potential of this compound.
Orientations Futures
There are several future directions for the study of 2-[[(1S,2S,5R)-2-ethoxy-5-methoxycyclopent-3-en-1-yl]amino]acetamide. One area of interest is the development of new compounds based on the this compound scaffold with improved pharmacological properties. Another area of interest is the exploration of the mechanism of action of this compound and its interactions with various receptors in the body. Additionally, further studies are needed to fully understand the potential therapeutic applications of this compound in the treatment of inflammatory disorders, pain, and anxiety.
Conclusion:
In conclusion, this compound is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. Its synthesis method has been optimized to yield high purity and high yield of this compound. This compound has been studied for its potential applications in medicinal chemistry, drug discovery, and material science. Its mechanism of action involves the modulation of various signaling pathways in the body. This compound has been shown to exhibit anti-inflammatory, analgesic, and anxiolytic properties in various animal models. While this compound has several advantages for lab experiments, it also has some limitations that need to be addressed in future studies. There are several future directions for the study of this compound, including the development of new compounds based on the this compound scaffold and the exploration of its potential therapeutic applications.
Méthodes De Synthèse
2-[[(1S,2S,5R)-2-ethoxy-5-methoxycyclopent-3-en-1-yl]amino]acetamide can be synthesized through a multistep process that involves the reaction of 2-aminoacetamide with 2-ethoxy-5-methoxycyclopent-3-en-1-ylcarbonyl chloride. The resulting product is then purified through various techniques, such as chromatography and recrystallization, to obtain pure this compound. This synthesis method has been optimized to yield high purity and high yield of this compound.
Applications De Recherche Scientifique
2-[[(1S,2S,5R)-2-ethoxy-5-methoxycyclopent-3-en-1-yl]amino]acetamide has been studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and material science. In medicinal chemistry, this compound has been shown to exhibit anti-inflammatory and analgesic properties, making it a potential candidate for the development of new drugs for pain management. In drug discovery, this compound has been used as a scaffold for the development of new compounds with improved pharmacological properties. In material science, this compound has been used as a building block for the synthesis of novel materials with unique properties.
Propriétés
Numéro CAS |
179922-90-8 |
|---|---|
Formule moléculaire |
C10H18N2O3 |
Poids moléculaire |
214.26 g/mol |
Nom IUPAC |
2-[[(1S,2S,5R)-2-ethoxy-5-methoxycyclopent-3-en-1-yl]amino]acetamide |
InChI |
InChI=1S/C10H18N2O3/c1-3-15-8-5-4-7(14-2)10(8)12-6-9(11)13/h4-5,7-8,10,12H,3,6H2,1-2H3,(H2,11,13)/t7-,8+,10+/m1/s1 |
Clé InChI |
UNUUDPOTFSTGJW-WEDXCCLWSA-N |
SMILES isomérique |
CCO[C@H]1C=C[C@H]([C@@H]1NCC(=O)N)OC |
SMILES |
CCOC1C=CC(C1NCC(=O)N)OC |
SMILES canonique |
CCOC1C=CC(C1NCC(=O)N)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



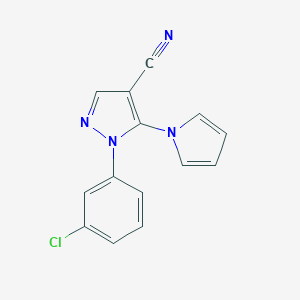
![4-[4-(4,5-Dihydro-1h-imidazol-2-yl)phenyl]-2-phenylpyrimidine](/img/structure/B69394.png)
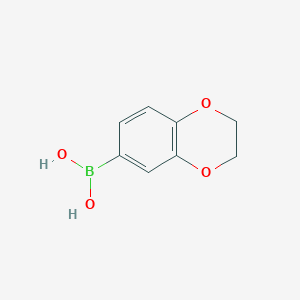
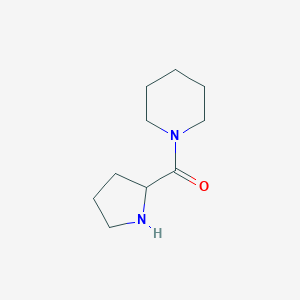
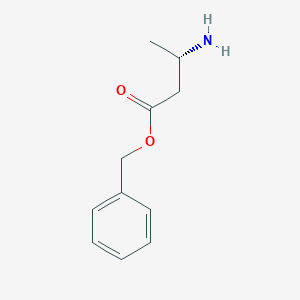
![(6S)-6-propan-2-yl-4,7-diazaspiro[2.5]octane-5,8-dione](/img/structure/B69406.png)
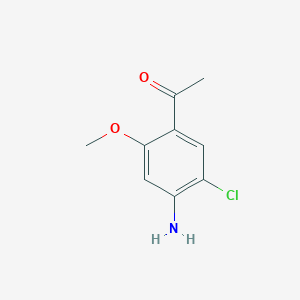

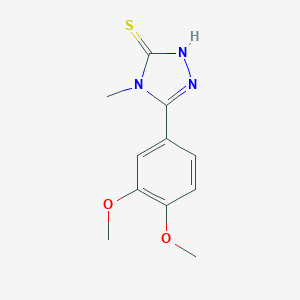
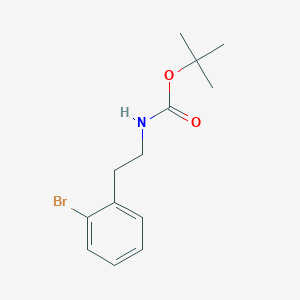
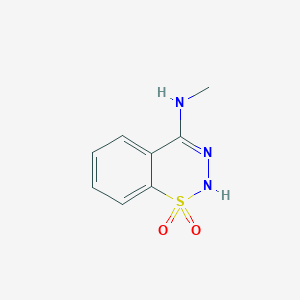
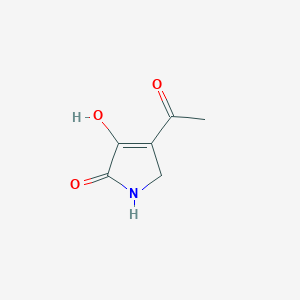
![(2S)-2-[Methyl(phenylmethoxycarbonyl)amino]pentanoic acid](/img/structure/B69422.png)
![N-[4-(Trimethylsilyl)-3-butynyl]acetamide](/img/structure/B69424.png)